molecular formula C5H7N3O2 B13247960 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13247960
M. Wt: 141.13 g/mol
InChI Key: GZIJTQYMBKLESU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. The dihydropyrimidinone ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3O2/c6-2-3-7-4(9)1-5(10)8-3/h1H,2,6H2,(H2,7,8,9,10)

InChI Key

GZIJTQYMBKLESU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CN)O

Origin of Product

United States

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